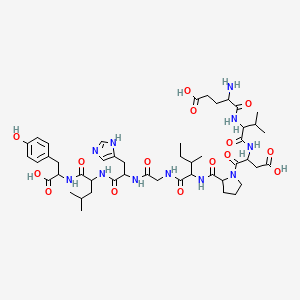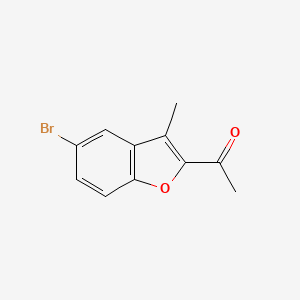
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and a pentafluoroethyl group, as well as a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 4-methyl-5-pentafluoroethyl-pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 4-Methyl-5-pentafluoroethyl-pyridine
Reagent: Hydrazine
Solvent: Ethanol or Methanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methyl and pentafluoroethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Azo compounds
Reduction: Reduced pyridine derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Applications De Recherche Scientifique
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol
- (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-amine
Uniqueness
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is unique due to the presence of both a hydrazine moiety and a pentafluoroethyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8F5N3 |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
[4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H8F5N3/c1-4-2-6(16-14)15-3-5(4)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
Clé InChI |
LQYRBFBYLBKWOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide](/img/structure/B15095872.png)

![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)







![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15095946.png)
![2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one](/img/structure/B15095951.png)
![6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B15095956.png)
